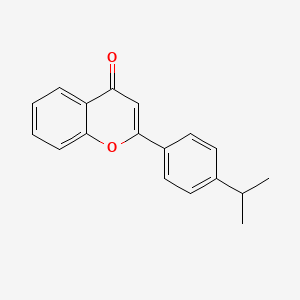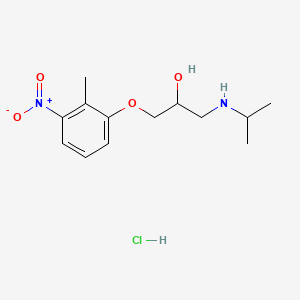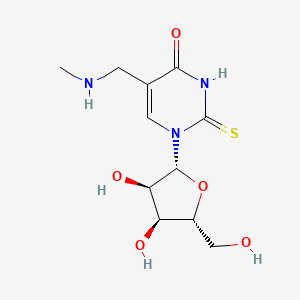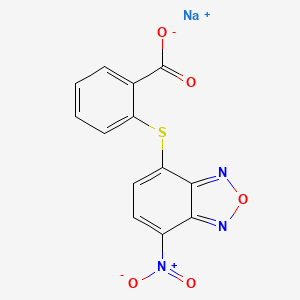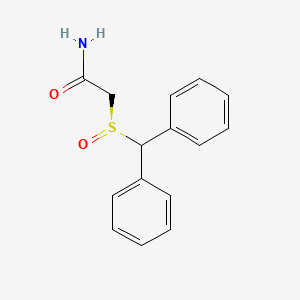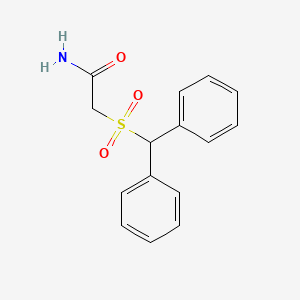
3,4-Dihydro-6-(4-(4-oxo-4-phenylbutyl)-1-piperazinylcarbonyl)-2(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of OPC-8490 involves multiple steps, starting with the preparation of the quinolinone core structure. The key steps include:
Formation of the quinolinone core: This is typically achieved through a cyclization reaction involving an appropriate precursor.
Attachment of the piperazinylcarbonyl group: This step involves the reaction of the quinolinone core with a piperazine derivative.
Introduction of the phenylbutyl group: This is done through a substitution reaction, where the phenylbutyl group is introduced to the piperazine ring.
Industrial production methods for OPC-8490 would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
OPC-8490 undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the quinolinone core or the piperazinylcarbonyl group.
Substitution: The phenylbutyl group can be substituted with other functional groups to create derivatives with potentially different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the effects of structural modifications on inotropic activity.
Biology: OPC-8490 is used in research to understand the mechanisms of cardiac muscle contraction and the role of ion channels.
Medicine: This compound is being investigated for its potential use in treating heart failure and other cardiac conditions.
Wirkmechanismus
The primary mechanism by which OPC-8490 exerts its effects is through the inhibition of the delayed outward potassium current in cardiac myocytes. This inhibition leads to a prolongation of the action potential duration, which in turn increases the contractile force of the heart muscle. OPC-8490 also increases the calcium current in a dose-dependent manner, further contributing to its positive inotropic effect .
Vergleich Mit ähnlichen Verbindungen
OPC-8490 is unique in its specific inhibition of the delayed outward potassium current and its ability to increase calcium current without significantly affecting the heart rate. Similar compounds include:
OPC-8212: Another positive inotropic agent with a similar quinolinone structure but different pharmacological properties.
Amrinone: A positive inotropic agent that works through a different mechanism involving phosphodiesterase inhibition.
Eigenschaften
CAS-Nummer |
123941-50-4 |
|---|---|
Molekularformel |
C30H35N3O10 |
Molekulargewicht |
597.6 g/mol |
IUPAC-Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;6-[4-(4-oxo-4-phenylbutyl)piperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C24H27N3O3.C6H8O7/c28-22(18-5-2-1-3-6-18)7-4-12-26-13-15-27(16-14-26)24(30)20-8-10-21-19(17-20)9-11-23(29)25-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-3,5-6,8,10,17H,4,7,9,11-16H2,(H,25,29);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI-Schlüssel |
ONELTIQETCJUSG-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)CCCC(=O)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)CCCC(=O)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
123941-50-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3,4-dihydro-6-(4-(4-oxo-4-phenylbutyl)-1-piperazinylcarbonyl)-2(1H)-quinolinone OPC 8490 OPC-8490 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[8-(1H-pyrazol-4-yl)-1,5-naphthyridin-2-yl]pyridine-3-sulfonamide](/img/structure/B1677362.png)
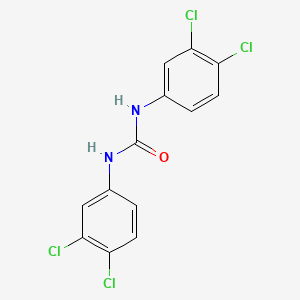
![2-(Cyclohexylamino)-3-[methyl(nitroso)amino]naphthalene-1,4-dione](/img/structure/B1677364.png)
